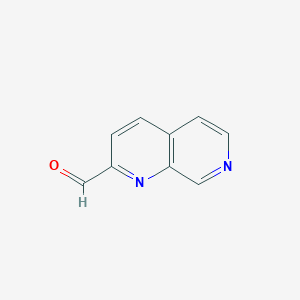

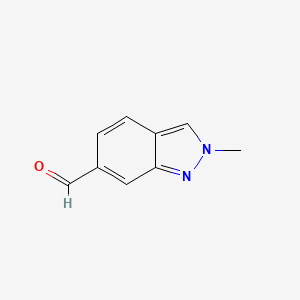

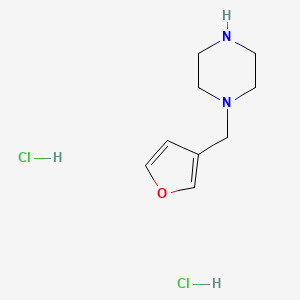

![molecular formula C7H8N4O B1403468 3-Amino-5-méthoxy-1H-pyrazolo[3,4-b]pyridine CAS No. 1256821-68-7](/img/structure/B1403468.png)

3-Amino-5-méthoxy-1H-pyrazolo[3,4-b]pyridine

Vue d'ensemble

Description

Pyrazolo[3,4-b]pyridine derivatives are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer . They are part of anxiolytic drugs and a drug for the treatment of pulmonary hypertension .

Synthesis Analysis

Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The chemical structure of the synthesized compound was established based on elemental analysis and spectral data .Chemical Reactions Analysis

1-Alkyl-N-Boc-5-formylpyrazol-4-amines react with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, respectively .Applications De Recherche Scientifique

Propriétés pharmacologiques

Les dérivés de la pyrazolo[3,4-b]pyridine sont connus pour leur large éventail de propriétés pharmacologiques. Ils ont été étudiés en détail et font partie des médicaments anxiolytiques tels que le cartazolate, le tracazolate et l'étazolate. De plus, ils sont utilisés dans les médicaments pour le traitement de l'hypertension pulmonaire comme le riociguat .

Synthèse des dérivés de benzamide

Ces composés sont utilisés dans la synthèse de molécules complexes comme le 2,6-difluoro-N-(3-méthoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, qui pourraient avoir des applications potentielles en chimie médicinale .

Thérapie antirétrovirale

Les dérivés jouent un rôle dans le développement d'inhibiteurs non nucléosidiques de la transcriptase inverse (INNTI), qui sont un élément clé de la thérapie antirétrovirale hautement active (TARHA) utilisée dans le traitement du VIH/SIDA .

Stratégies de synthèse

Des revues récentes couvrent des données complètes sur les stratégies de synthèse et les approches des dérivés de la 1H-pyrazolo[3,4-b]pyridine, mettant en évidence leurs avantages et leurs inconvénients dans divers processus de synthèse chimique .

Synthèse assistée par micro-ondes

Il existe une méthode de synthèse régiosélective pour les pyrazolo-[3,4-b]pyridines polysubstituées utilisant des réactions assistées par micro-ondes, ce qui peut améliorer l'efficacité et la vitesse de la synthèse chimique .

Applications biomédicales

Plus de 300 000 1H-pyrazolo[3,4-b]pyridines ont été décrites avec des applications dans les domaines biomédicaux. Elles présentent deux formes tautomères possibles : les isomères 1H- et 2H-, qui peuvent être pertinentes dans diverses applications de recherche biomédicale .

Mécanisme D'action

Target of Action

The primary targets of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine are cyclin-dependent kinases (CDKs) . CDKs are a group of protein kinases that are crucial for cell cycle regulation .

Mode of Action

3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine interacts with its targets, the CDKs, by inhibiting their activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest .

Biochemical Pathways

The compound affects the cell cycle regulation pathway . By inhibiting CDKs, it disrupts the normal progression of the cell cycle, affecting downstream processes such as DNA replication and cell division .

Result of Action

The molecular and cellular effects of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine’s action include the inhibition of CDKs, leading to cell cycle arrest . This can result in the inhibition of cell proliferation, which is particularly relevant in the context of cancer treatment .

Orientations Futures

The development of an effective synthetic approach to novel derivatives of said heterocyclic system containing both an amino group and additional functionality in the pyridine ring would significantly expand their synthetic use and increase the biological potential of compounds constructed on their basis .

Analyse Biochimique

Biochemical Properties

3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways within cells, leading to alterations in cellular functions . Additionally, 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine can bind to nucleic acids, potentially interfering with DNA and RNA processes .

Cellular Effects

The effects of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting specific kinases, this compound can alter the phosphorylation status of various proteins, thereby modulating signaling cascades that control cell growth, differentiation, and apoptosis . Furthermore, 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine has been observed to affect the expression of genes involved in metabolic pathways, potentially leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. This binding often involves interactions with key amino acid residues within the enzyme’s active site, leading to conformational changes that reduce enzyme activity . Additionally, 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine can interact with nucleic acids, potentially disrupting processes such as transcription and replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of kinase activity and alterations in gene expression .

Dosage Effects in Animal Models

The effects of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of specific kinases involved in disease pathways . At higher doses, toxic or adverse effects can occur, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response .

Metabolic Pathways

3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels within cells . For instance, the compound can inhibit enzymes involved in nucleotide synthesis, leading to alterations in the availability of nucleotides for DNA and RNA synthesis . This inhibition can affect cell proliferation and other processes dependent on nucleotide availability .

Transport and Distribution

Within cells and tissues, 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments . For example, binding to transporters can facilitate the uptake of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine into cells, while interactions with binding proteins can affect its intracellular distribution .

Subcellular Localization

The subcellular localization of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, localization to the nucleus can enhance its interactions with nucleic acids, while distribution to the cytoplasm can facilitate its interactions with cytoplasmic enzymes . These localization patterns are essential for the compound’s biological effects and therapeutic potential .

Propriétés

IUPAC Name |

5-methoxy-2H-pyrazolo[3,4-b]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c1-12-4-2-5-6(8)10-11-7(5)9-3-4/h2-3H,1H3,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJWKPLSJQMSZSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(NN=C2N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

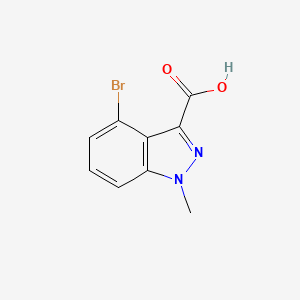

![Tert-Butyl 5H-Spiro[Azetidine-3,6-Pyrido[3,2-E]Pyrrolo[1,2-A]Pyrazine]-1-Carboxylate](/img/structure/B1403385.png)

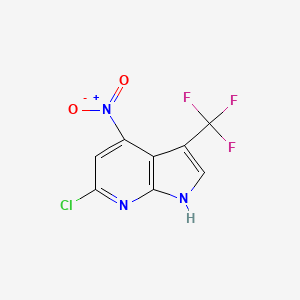

![1-Oxa-8-azaspiro[4.5]decane-3-methanol](/img/structure/B1403387.png)

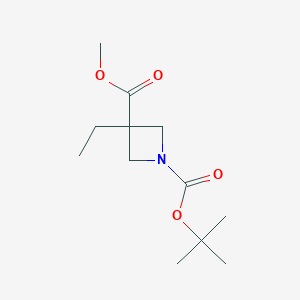

![[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-thiazol-2-yl-methanol](/img/structure/B1403389.png)

![ethyl (2E)-2-cyano-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B1403390.png)

![(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetic acid](/img/structure/B1403404.png)